1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)-
Description
Significance of Tetrazine Derivatives as Nitrogen-Rich Heterocycles in Synthetic Strategy
1,2,4,5-Tetrazine (B1199680) derivatives are a class of nitrogen-containing six-membered heterocycles derived from a benzene (B151609) ring by the replacement of four C-H groups with nitrogen atoms. youtube.com These compounds are the most electron-deficient and reactive among the azadienes, making them powerful tools in organic synthesis. nih.gov Their high nitrogen content and unique electronic properties render them valuable as building blocks for the synthesis of a wide array of other heterocyclic systems. youtube.comsigmaaldrich.com
The synthetic utility of 1,2,4,5-tetrazines stems largely from their participation in inverse-electron-demand Diels-Alder (IEDDA) reactions, which provides rapid access to more complex molecular architectures. nih.govsigmaaldrich.com The ability to functionalize the tetrazine ring at the 3 and 6 positions allows for the fine-tuning of its chemical and physical properties, including reactivity, stability, and solubility. researchgate.net This versatility has made tetrazines indispensable in various fields, from natural product synthesis to materials science and bioorthogonal chemistry. sigmaaldrich.comresearchgate.netchemrxiv.org
Overview of Inverse Electron-Demand Diels-Alder Reactivity in Tetrazines
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of tetrazine chemistry. In this type of cycloaddition, the electron-deficient tetrazine acts as the diene, reacting readily with electron-rich dienophiles, such as alkenes and alkynes. nih.govsigmaaldrich.com This reactivity is the reverse of the "normal" Diels-Alder reaction, where an electron-rich diene reacts with an electron-deficient dienophile.
The IEDDA reaction involving a 1,2,4,5-tetrazine proceeds through a [4+2] cycloaddition to form an unstable bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, rapidly eliminating a molecule of dinitrogen (N₂) to yield a stable 1,2-diazine product. nih.govacs.org The irreversible loss of N₂ gas is a powerful thermodynamic driving force for the reaction, ensuring high yields and clean conversions.
The rates of these reactions are exceptionally fast, often occurring instantaneously at room temperature. nih.govnih.gov For instance, the reaction between certain tetrazines and strained dienophiles like trans-cyclooctene (B1233481) can have second-order rate constants as high as 2000 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known. nih.govacs.org This rapid kinetics allows for efficient transformations even at very low concentrations, a critical feature for applications in biological systems. acs.orgnih.gov
Contextualization of 3,6-bis(ethylsulfonyl)- Substitution within Tetrazine Chemistry
The substituents at the 3 and 6 positions of the 1,2,4,5-tetrazine ring play a critical role in modulating its reactivity. Electron-withdrawing groups significantly enhance the electron-deficient character of the tetrazine, thereby accelerating the rate of the IEDDA reaction. nih.gov
While direct research data on 1,2,4,5-tetrazine, 3,6-bis(ethylsulfonyl)- is limited in the reviewed literature, its reactivity can be inferred from related compounds. The ethylsulfonyl group (-SO₂Et) is a powerful electron-withdrawing group. Therefore, placing two such groups on the tetrazine ring would render it exceptionally electron-deficient and, consequently, highly reactive toward dienophiles.
This enhanced reactivity is exemplified by comparing it to other substituted tetrazines. For instance, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, which also bears electron-withdrawing groups, is known to be a highly reactive diene that reacts with a wide range of dienophiles. sigmaaldrich.com Similarly, a tetrazine featuring a methylsulfinyl group was found to be much more reactive than its corresponding sulfide (B99878) analog, participating in reactions with unactivated dienophiles that are typically sluggish to react. nih.gov Given that a sulfonyl group is more electron-withdrawing than a sulfinyl or carboxylate group, it is expected that 3,6-bis(ethylsulfonyl)-1,2,4,5-tetrazine would exhibit one of the highest reactivities in this class of compounds.
Table 1: Effect of Substituents on the Reactivity of 3,6-Disubstituted 1,2,4,5-Tetrazines in IEDDA Reactions
| Substituent (R) in 3,6-bis(R)-1,2,4,5-tetrazine | Electronic Nature of Substituent | Expected IEDDA Reactivity | Source |
|---|---|---|---|
| Methylthio (-SMe) | Electron-donating | Moderate | sigmaaldrich.com |
| Pyridyl | Electron-withdrawing | High | acs.org |
| Carboxylate (-CO₂Me) | Strongly Electron-withdrawing | Very High | sigmaaldrich.com |
| Ethylsulfonyl (-SO₂Et) | Extremely Electron-withdrawing | Exceptionally High (Inferred) | nih.gov |
This table illustrates the general trend of how substituent electronic effects influence tetrazine reactivity. The reactivity of the ethylsulfonyl derivative is an educated inference based on established chemical principles.
Current Research Landscape and Emerging Areas for Tetrazine Systems
The unique properties of tetrazines, particularly their rapid and specific IEDDA reactivity, have positioned them at the forefront of chemical innovation. The current research landscape is dominated by their application in bioorthogonal chemistry, a field that involves chemical reactions that can proceed within living systems without interfering with native biochemical processes. nih.govnih.gov
Key emerging areas include:
Live Cell and In Vivo Imaging: Tetrazine ligations are used for pretargeted imaging, where an antibody carrying a dienophile is first administered to target a specific tissue, such as a tumor. A small, fast-clearing tetrazine probe carrying an imaging agent (like ¹⁸F for PET scans) is then introduced, which rapidly reacts with the dienophile at the target site. acs.orgnih.govacs.org
Fluorogenic Probes: Researchers have developed "turn-on" fluorescent probes where a tetrazine quenches the fluorescence of a nearby fluorophore. researchgate.net Upon IEDDA reaction, the tetrazine is consumed, and fluorescence is restored, allowing for high-contrast imaging with low background signal. nih.govresearchgate.net
Materials Science: Tetrazines are being incorporated into polymers and metal-organic frameworks (MOFs). nottingham.ac.uk Their reversible redox properties are being explored for applications in energy storage, such as in Li-sulfur batteries. nottingham.ac.uk
Drug Delivery and Therapeutics: The ability to trigger reactions at specific sites is being harnessed for controlled drug release and the activation of therapeutic agents within the body. rsc.org
The development of new synthetic methods to create asymmetrically substituted and functionally diverse tetrazines continues to be a major focus, as it expands the toolbox available for these cutting-edge applications. nih.govnih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3,6-bis(ethylsulfonyl)-1,2,4,5-tetrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O4S2/c1-3-15(11,12)5-7-9-6(10-8-5)16(13,14)4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZGNPPVUQPTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(N=N1)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80835433 | |
| Record name | 3,6-Di(ethanesulfonyl)-1,2,4,5-tetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80835433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832112-51-3 | |
| Record name | 3,6-Di(ethanesulfonyl)-1,2,4,5-tetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80835433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,2,4,5 Tetrazine, 3,6 Bis Ethylsulfonyl and Analogues
De Novo Synthetic Approaches to 3,6-Disubstituted 1,2,4,5-Tetrazines
The fundamental construction of the 3,6-disubstituted 1,2,4,5-tetrazine (B1199680) scaffold can be achieved through several synthetic routes, primarily involving the condensation of nitrogen-rich precursors followed by an oxidation step.
One-Pot Condensation and Oxidation Strategies
The Pinner reaction and its variations are foundational in tetrazine synthesis. mdpi.com The classical Pinner synthesis involves the condensation of imidoesters with hydrazine (B178648) to form dihydrotetrazine intermediates, which are then oxidized to the final tetrazine products. mdpi.com A more direct and commonly employed "Pinner-like" approach utilizes the reaction of nitriles and hydrazine. mdpi.com This method has been significantly enhanced by the use of catalysts. For instance, Lewis acids such as zinc triflate (Zn(OTf)₂) and nickel triflate (Ni(OTf)₂) can catalyze the reaction between nitriles and hydrazine, improving access to a range of tetrazines, including unsymmetrically substituted ones. mdpi.com
Organocatalytic methods have also emerged to circumvent the use of often hazardous anhydrous hydrazine. Thiol-containing organocatalysts can promote the formation of unsymmetrical tetrazines from hydrazine hydrate (B1144303) and nitriles at room temperature, offering a milder and more scalable synthetic route. mdpi.comacs.org Furthermore, sulfur-mediated "Pinner-like" reactions are effective for synthesizing aromatic tetrazines. mdpi.com A notable one-pot method involves the conversion of (3-methyloxetan-3-yl)methyl carboxylic esters into 3-thiomethyltetrazines, which serve as versatile platforms for creating diverse tetrazine structures. nih.govnih.govchemrxiv.orgresearchgate.net
The general scheme for these one-pot syntheses typically involves:
Condensation of nitriles (or related precursors) with hydrazine.
In situ oxidation of the resulting dihydrotetrazine intermediate.
Common oxidizing agents include sodium nitrite (B80452) (NaNO₂) in an acidic medium or air. researchgate.net The choice of reactants and catalysts allows for the preparation of both symmetrical and asymmetrical 3,6-disubstituted tetrazines. nih.gov
Table 1: Comparison of One-Pot Synthetic Strategies for 3,6-Disubstituted 1,2,4,5-Tetrazines
| Method | Precursors | Catalyst/Promoter | Key Features |
| Pinner-like Reaction | Nitriles, Hydrazine | Lewis Acids (e.g., Zn(OTf)₂, Ni(OTf)₂) | Improved access to alkyl and unsymmetrical tetrazines. mdpi.com |
| Organocatalytic Synthesis | Nitriles, Hydrazine Hydrate | Thiol-containing organocatalysts | Mild reaction conditions, broad substrate scope, scalable. mdpi.comacs.org |
| Sulfur-Mediated Synthesis | Nitriles, Hydrazine Hydrate | Sulfur | Effective for aromatic tetrazines. mdpi.comrsc.org |
| From Carboxylic Esters | (3-methyloxetan-3-yl)methyl carboxylic esters, S-methylisothiocarbonohydrazide | None | Provides 3-thiomethyltetrazine intermediates for divergent synthesis. nih.govnih.govchemrxiv.orgresearchgate.net |
Stepwise Construction via Dihydrotetrazine Intermediates
A stepwise approach offers greater control over the synthesis, particularly for producing unsymmetrical tetrazines. This method involves the isolation of the 1,2-dihydro-1,2,4,5-tetrazine intermediate before its oxidation to the aromatic tetrazine. A common strategy begins with the preparation of N,N'-diacylhydrazines, which are then converted to 1,2-dichloromethylene hydrazines using a chlorinating agent like phosphorus pentachloride (PCl₅). mdpi.comnih.gov These dichloride intermediates subsequently undergo condensation with hydrazine, followed by oxidation, to yield the desired unsymmetrical tetrazine. mdpi.comnih.gov
The oxidation of the stable dihydrotetrazine precursor is a critical final step. udel.edu While various oxidizing agents can be employed, nitrogen oxides generated in situ from sodium nitrite in acidic conditions are highly effective. researchgate.netmdpi.com However, care must be taken as side reactions, such as the oxidation of sensitive functional groups, can occur. researchgate.netmdpi.com
This stepwise process, although more labor-intensive, is advantageous for synthesizing complex and unsymmetrically substituted tetrazines that are difficult to obtain through one-pot methods. researchgate.netnih.gov
Functionalization and Derivatization Strategies for Sulfonyl-Substituted Tetrazines
Once the tetrazine core is formed, further modifications can be made to introduce or alter substituents at the 3 and 6 positions. For the synthesis of 1,2,4,5-tetrazine, 3,6-bis(ethylsulfonyl)-, these strategies are crucial.
Introduction of Sulfonyl Groups via Oxidation of Thioethers
A primary method for synthesizing sulfonyl-substituted tetrazines is through the oxidation of the corresponding thioether precursors. The synthesis of 3,6-bis(alkylthio)-1,2,4,5-tetrazines can be achieved, and these compounds then serve as substrates for oxidation. The sulfur atoms in the thioether groups are oxidized to sulfones using strong oxidizing agents.
A typical procedure involves the use of meta-chloroperoxybenzoic acid (m-CPBA). The precursor, 3,6-bis(ethylthio)-1,2,4,5-tetrazine, can be treated with m-CPBA to yield 1,2,4,5-tetrazine, 3,6-bis(ethylsulfonyl)-. This transformation is a powerful tool for installing the highly electron-withdrawing sulfonyl groups, which significantly influence the electronic properties of the tetrazine ring.
Nucleophilic Substitution Reactions for Diverse 3,6-Substituents
The presence of sulfonyl groups as leaving groups on the tetrazine ring enables nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at the 3 and 6 positions. Starting with a disulfonyl-substituted tetrazine, such as 1,2,4,5-tetrazine, 3,6-bis(ethylsulfonyl)-, one or both of the ethylsulfonyl groups can be displaced by various nucleophiles.
This method provides access to a diverse library of unsymmetrically substituted tetrazines. For example, reacting a disulfonyl tetrazine with one equivalent of a nucleophile can lead to a monosubstituted product, which can then be reacted with a different nucleophile to achieve an unsymmetrical disubstituted tetrazine. This approach is highly valuable for fine-tuning the properties of the tetrazine for specific applications.
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and have been successfully applied to the functionalization of tetrazines. researchgate.net These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and vinyl substituents onto the tetrazine core. researchgate.net
Common cross-coupling reactions used for tetrazine modification include:
Suzuki-Miyaura Coupling: This reaction pairs a tetrazine halide or pseudohalide with a boronic acid or ester. researchgate.netuzh.ch
Stille Coupling: This involves the reaction of a tetrazine halide with an organostannane reagent. researchgate.net
Sonogashira Coupling: This method is used to introduce alkyne moieties by coupling a tetrazine halide with a terminal alkyne. researchgate.netchemrxiv.orgrsc.org
Liebeskind-Srogl Coupling: This reaction allows for the coupling of thioethers with boronic acids, providing a route to functionalize tetrazines from thioether precursors. nih.govnih.gov
For instance, 3-bromo-6-methyl-1,2,4,5-tetrazine has been used as a substrate in Sonogashira couplings with various terminal alkynes to produce 3-alkynyl-6-methyl-1,2,4,5-tetrazines. chemrxiv.orgrsc.org These alkynyl tetrazines can be further transformed, for example, through hydrogenation of the alkyne to an alkyl group, followed by re-oxidation of the dihydrotetrazine intermediate. chemrxiv.orgrsc.org This highlights the versatility of cross-coupling reactions in generating a wide range of structurally diverse tetrazine analogues.
Table 2: Cross-Coupling Reactions for Tetrazine Functionalization
| Reaction | Tetrazine Substrate | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Halide/Triflate | Boronic acid/ester | Pd catalyst, base | C(sp²)-C(sp²) |
| Stille | Halide | Organostannane | Pd catalyst | C(sp²)-C(sp²) |
| Sonogashira | Halide | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | C(sp²)-C(sp) |
| Liebeskind-Srogl | Thioether | Boronic acid | Pd catalyst, Ag(I) or Cu(I) promoter | C(sp²)-C(sp²) |
Regioselective and Stereoselective Synthesis of Unsymmetrical Tetrazines
One effective strategy involves the sequential construction of the tetrazine ring, where the different substituents are introduced in a controlled manner. The condensation of imidoyl chlorides with hydrazine, for instance, is a selective method that prevents the formation of mixed tetrazine derivatives. mdpi.com This approach is particularly useful for synthesizing unsymmetrical tetrazines bearing alkyl substituents. mdpi.com
Cross-coupling reactions have emerged as a powerful tool for the regioselective synthesis of unsymmetrical tetrazines. A mild, room-temperature Suzuki cross-coupling reaction has been successfully employed to couple N-alkyl substituted chlorotetrazines with a variety of boronic acids, providing a direct route to diverse unsymmetrical 1,2,4,5-tetrazines in high yields. acs.org Similarly, a Sonogashira-type cross-coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes offers an efficient pathway to asymmetrically disubstituted alkyltetrazines. rsc.org These methods not only expand the scope of accessible tetrazine structures but also allow for the late-stage functionalization of the tetrazine core.
Another innovative approach is the use of organocatalysis. A de novo synthesis of unsymmetrical tetrazines from nitriles and hydrazine hydrate has been developed using a broad range of thiol-containing catalysts. nih.gov This method has proven effective for the gram-scale synthesis of various unsymmetrical tetrazines with good yields. nih.gov
The regioselectivity of reactions involving unsymmetrical tetrazines has also been explored. In amine-catalyzed inverse electron demand Diels-Alder reactions with aldehydes and ketones, the use of pyrrolidine (B122466) as a catalyst led to the formation of a single regioisomer. researchgate.net Furthermore, the mode of cycloaddition can be influenced by the reaction solvent; the use of hexafluoroisopropanol (HFIP) can promote an unprecedented formal 1,4-cycloaddition across the N1/N4 atoms of the tetrazine ring, as opposed to the typical 3,6-cycloaddition observed in other protic solvents. nih.gov
While the focus is often on regioselectivity, stereoselectivity can also be a critical consideration, particularly when the tetrazine substituents contain chiral centers. The Julia-Kocienski olefination, a method for stereoselective alkene synthesis, has been adapted using metallated 1-phenyl-1H-tetrazol-5-yl sulfones. organic-chemistry.org By carefully selecting the base and solvent, this reaction can produce trans-1,2-disubstituted alkenes with high stereoselectivity and good yields. organic-chemistry.org
Table 1: Comparison of Regioselective Synthetic Methods for Unsymmetrical 1,2,4,5-Tetrazines
| Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Imidoyl Chloride Condensation | Imidoyl chlorides, Hydrazine | Selective for unsymmetrical derivatives; avoids product mixtures. | mdpi.com |
| Suzuki Cross-Coupling | N-Alkyl chlorotetrazines, Boronic acids | Mild, room-temperature conditions; high yields. | acs.org |
| Sonogashira Cross-Coupling | 3-Bromo-6-substituted-tetrazines, Terminal alkynes | Efficient for asymmetrically disubstituted alkyltetrazines. | rsc.org |
| Thiol-Promoted Organocatalysis | Nitriles, Hydrazine hydrate | Scalable, de novo synthesis with a range of functional groups. | nih.gov |
Scalability and Process Optimization in 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- Synthesis
The transition from laboratory-scale synthesis to large-scale production of 1,2,4,5-tetrazines, including sulfonyl-substituted analogues, requires robust and optimized processes. Scalability is a key factor for the practical application of these compounds in various fields.
A general and widely used method for synthesizing 3,6-disubstituted-1,2,4,5-tetrazines involves the reaction of two equivalents of a nitrile with hydrazine, followed by oxidation of the resulting dihydro-1,2,4,5-tetrazine intermediate. nih.gov A typical procedure involves mixing the desired nitrile with an amidine salt (e.g., formamidine (B1211174) acetate) and anhydrous hydrazine. nih.gov The reaction is then oxidized, often using sodium nitrite in an acidic aqueous solution, to yield the final tetrazine product. nih.gov While this method is versatile, process optimization is crucial for improving yields, ensuring safety (due to the evolution of gases like ammonia (B1221849) and nitrogen oxides), and simplifying purification on a larger scale. nih.gov
The thiol-promoted synthesis of unsymmetrical tetrazines has demonstrated excellent scalability, with successful syntheses of up to 14 different derivatives on the gram scale, achieving satisfactory yields. nih.gov This methodology's scalability is a significant advantage for producing functionalized tetrazine probes for applications like bioorthogonal chemistry. nih.gov
For specific precursors, such as monosubstituted 3-bromo-1,2,4,5-tetrazine, a seven-step protocol has been developed that allows for its preparation on a gram scale with a reliable purity of over 97%. researchgate.net Such well-defined, multi-step procedures with efficient transformations and purification methods are essential for the scalable production of key tetrazine intermediates that can be further functionalized.
The synthesis of 1,2,4,5-tetrazine-based energetic materials also necessitates scalable and safe synthetic routes. For example, 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz) is synthesized through a four-step process involving cyclization, oxidation, dehydrogenation, and nucleophilic substitution, starting from triaminoguanidine nitrate (B79036) and 5-aminotetraazole. The development of such multi-step syntheses with well-characterized intermediates is fundamental for process control and optimization.
Table 2: Key Parameters for Scalable Tetrazine Synthesis
| Parameter | Consideration for Optimization | Example from Literature | Reference |
|---|---|---|---|
| Reaction Conditions | Temperature control, reaction time, reagent stoichiometry. | Mild, room-temperature Suzuki coupling. | acs.org |
| Catalyst Selection | Efficiency, cost, and ease of removal. | Use of thiol-containing organocatalysts. | nih.gov |
| Purification Method | Chromatography, crystallization, or extraction. Efficiency at scale. | Development of a seven-step protocol with efficient purification. | researchgate.net |
| Safety | Management of gaseous byproducts (e.g., NH₃, NOx). | Performing oxidation steps in a well-ventilated fume hood. | nih.gov |
| Yield and Purity | Maximizing product yield while maintaining high purity. | Gram-scale synthesis with >97% purity. | researchgate.net |
Elucidation of Reactivity and Mechanistic Pathways of 1,2,4,5 Tetrazine, 3,6 Bis Ethylsulfonyl Analogues
Nucleophilic Aromatic Substitution on the Tetrazine Ring
Beyond cycloaddition reactions, the highly electron-deficient nature of the 3,6-bis(ethylsulfonyl)-1,2,4,5-tetrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAAr). In this reaction, a nucleophile attacks one of the carbon atoms of the tetrazine ring, leading to the displacement of a leaving group.
The ethylsulfonyl group (or a halogen precursor like chlorine) can act as a competent leaving group, particularly when attacked by strong nucleophiles. nih.govresearchgate.net This reactivity allows for the post-functionalization of the tetrazine core, enabling the introduction of a wide variety of substituents.
The mechanism is typically a stepwise addition-elimination process. researchgate.net The nucleophile first adds to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. In the subsequent, usually rapid, step, the leaving group is eliminated, restoring the aromaticity of the ring.
Kinetic studies on the SNAAr of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols have shown that the reaction proceeds via this addition-elimination mechanism, with the initial nucleophilic attack being the rate-determining step. researchgate.net The reaction is often facilitated by polar aprotic solvents. nih.gov This SNAAr chemistry has been developed into a dynamic covalent reaction (SNTz), allowing for reversible exchange of substituents like thiols and phenols on the tetrazine core, which can be "locked" in place by a subsequent IEDDA reaction. nih.govresearchgate.netnih.gov This dual reactivity provides a powerful platform for creating complex and responsive molecular systems. nih.gov
Exploration of Other Pericyclic and Cascade Reactions
While the inverse electron demand Diels-Alder (IEDDA) reaction is the most prominent pericyclic reaction for 1,2,4,5-tetrazines, analogues of 3,6-bis(ethylsulfonyl)-1,2,4,5-tetrazine can participate in other mechanistically distinct transformations. These alternative pathways highlight the versatile reactivity of the tetrazine core, which is influenced by substituents and reaction conditions.
An important discovery is the unprecedented formal [4+2] cycloaddition across the nitrogen atoms (N1/N4) of the 1,2,4,5-tetrazine (B1199680) ring. nih.gov This reaction mode is a departure from the typical C3/C6 cycloaddition ubiquitously observed for over 60 years. nih.gov This formal 1,4-cycloaddition occurs with aryl-conjugated enamines when promoted by the strong hydrogen-bonding capabilities of solvents like hexafluoroisopropanol (HFIP). nih.gov The process involves the initial cycloaddition across N1/N4, followed by a retro [4+2] cycloaddition that expels a nitrile, ultimately leading to the formation of a 1,2,4-triazine (B1199460) derivative. nih.gov
The competition between the conventional 3,6-cycloaddition and the formal 1,4-cycloaddition is significantly influenced by the electronic nature of the substituents on the tetrazine ring. For instance, an electron-deficient tetrazine bearing a methylsulfinyl (S(O)Me) group, an analogue to the ethylsulfonyl group, exhibits competitive 1,4- and 3,6-cycloaddition pathways. nih.gov This suggests that 3,6-bis(ethylsulfonyl)-1,2,4,5-tetrazine, with its potent electron-withdrawing groups, would also be susceptible to this alternative reactivity. In contrast, tetrazines with less electron-withdrawing or electron-donating groups may favor one pathway over the other. nih.gov
Beyond cycloadditions, the high electrophilicity of the 1,2,4,5-tetrazine ring, particularly when activated by strong electron-withdrawing groups like ethylsulfonyl, makes it susceptible to nucleophilic attack. researchgate.net Reactions with S-nucleophiles can lead to substitution of the groups at the 3 and 6 positions. researchgate.net These reactions can sometimes proceed as a cascade, where side reactions, including reduction to dihydrotetrazines, occur due to the potent oxidizing nature of the tetrazine core. researchgate.net The substitution can be sequential, allowing for the synthesis of asymmetrically substituted tetrazines, where one leaving group is replaced by a nucleophile, which can then be followed by a second, different nucleophile replacing the remaining group. researchgate.net
Table 1: Competitive Cycloaddition Pathways of Unsymmetrical 1,2,4,5-Tetrazines
| Tetrazine Substituent (R) | Ratio of 1,4- to 3,6-Cycloaddition Product | Reference |
|---|---|---|
| S(O)Me | 2:1 | nih.gov |
| H | 1:3 | nih.gov |
| OMe | Predominantly 3,6-addition | nih.gov |
| Ph | Exclusive 1,4-addition | nih.gov |
Mechanistic Insights from Reaction Pathway Analysis
The primary and most studied reaction pathway for 1,2,4,5-tetrazines is the inverse electron demand Diels-Alder (IEDDA) reaction. researchgate.netresearchgate.net This mechanism is well-understood and is central to the utility of tetrazines in various applications. researchgate.net The reaction involves the tetrazine acting as an electron-deficient diene that reacts rapidly with an electron-rich dienophile, such as a strained alkene. researchgate.netnih.gov
The IEDDA reaction of a 1,2,4,5-tetrazine proceeds through a defined sequence:
[4+2] Cycloaddition: The first step is a concerted pericyclic reaction where the tetrazine and the dienophile form a bicyclic intermediate. google.com
Retro-Diels-Alder Reaction: This intermediate is typically unstable and rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible extrusion of a molecule of dinitrogen (N₂). google.com
The reactivity of the tetrazine in the IEDDA reaction is heavily dictated by the substituents at the C3 and C6 positions. Electron-withdrawing groups, such as the ethylsulfonyl group, significantly lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the tetrazine LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO) accelerates the reaction, often by several orders of magnitude. researchgate.netnih.gov However, this enhanced electrophilicity also increases the susceptibility of the tetrazine ring to nucleophilic attack and subsequent degradation, especially in aqueous or biological media. researchgate.net
Mechanistic analysis has revealed that solvent choice can fundamentally alter the reaction pathway. While typical IEDDA reactions proceed via C3/C6 cycloaddition, the use of a solvent with strong hydrogen-bonding capabilities, such as HFIP, can promote a formal N1/N4 cycloaddition. nih.gov This is attributed to the solvent's hydrogen-bonding interaction with the tetrazine's nitrogen atoms, which alters the electronic distribution and favors attack at the nitrogens over the carbons. nih.gov
Kinetic studies provide quantitative insight into these substituent effects. By varying the electronic properties of the substituents, the rate of the cycloaddition can be finely tuned over a wide range. nih.gov This tunability is crucial for applications requiring controlled or sequential reactions.
Table 2: Second-Order Rate Constants for the Reaction of Various 3,6-Disubstituted-1,2,4,5-tetrazines with Bicyclononyne (BCN) in Methanol
| Tetrazine Substituent | Rate Constant (k, M-1s-1) | Electronic Effect | Reference |
|---|---|---|---|
| 4-methoxyphenyl | 1.4 | Electron-donating | nih.gov |
| 4-hydroxyphenyl | 0.58 | Electron-donating | nih.gov |
| Phenyl | 3.6 | Neutral | nih.gov |
| 4-fluorophenyl | 2.7 | Weakly electron-withdrawing | nih.gov |
| Pyridin-2-yl (asymmetric with 4-fluorophenyl) | 23 | Electron-withdrawing | nih.gov |
Theoretical and Computational Chemistry of 1,2,4,5 Tetrazine, 3,6 Bis Ethylsulfonyl
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of 1,2,4,5-tetrazines is characterized by its aromaticity and significant electron deficiency, a consequence of the four electronegative nitrogen atoms within the six-membered ring. This inherent electrophilicity is substantially amplified in 1,2,4,5-tetrazine (B1199680), 3,6-bis(ethylsulfonyl)- by the presence of the sulfonyl substituents.
Frontier Molecular Orbital (FMO) theory is critical for understanding the reactivity of tetrazines, particularly in their hallmark inverse electron-demand Diels-Alder (IEDDA) reactions. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an IEDDA reaction, the reactivity is governed by the interaction between the HOMO of the dienophile and the LUMO of the diene (the tetrazine).
The two ethylsulfonyl groups exert a strong -I (inductive) and -M (mesomeric) effect, which significantly lowers the energy of all molecular orbitals, especially the LUMO. This results in several key electronic features:
Low-Energy LUMO: The primary consequence of the bis(ethylsulfonyl) substitution is a drastic reduction in the LUMO energy level. This makes the tetrazine an exceptionally strong electrophile and an outstanding diene for IEDDA reactions with electron-rich dienophiles. nih.govnih.gov
Low-Energy HOMO: The HOMO energy is also lowered, rendering the molecule more resistant to oxidation.
Small HOMO-LUMO Gap: The significant stabilization of the LUMO leads to a small energy gap between the HOMO and LUMO, which influences the molecule's electronic absorption properties, typically shifting them to longer wavelengths.
Computational studies on various 3,6-disubstituted-1,2,4,5-tetrazines confirm that electron-withdrawing substituents are pivotal in lowering the FMO energies to enhance reaction kinetics. chemrxiv.org
Table 1: Predicted Effects of Ethylsulfonyl Groups on FMO Properties of the 1,2,4,5-Tetrazine Ring
| Molecular Orbital | Predicted Energy Level | Consequence for Reactivity |
| LUMO | Very Low | Highly enhanced reactivity in inverse electron-demand Diels-Alder reactions. |
| HOMO | Low | Increased stability against oxidation. |
| HOMO-LUMO Gap | Small | Influences optical properties; facilitates electronic transitions. |
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules like 1,2,4,5-tetrazine, 3,6-bis(ethylsulfonyl)-. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G, which has been successfully applied to other tetrazine systems to obtain optimized molecular structures. scielo.org.za
Geometrical Properties: DFT calculations would predict a planar or near-planar geometry for the central 1,2,4,5-tetrazine ring, consistent with its aromatic character. The bond lengths within the ring are expected to be intermediate between standard single and double bonds. For instance, studies on similar dihydro-tetrazine structures show N=C bond lengths around 1.27 Å and N-N bond lengths near 1.42 Å. nih.gov The ethylsulfonyl groups would be positioned at the 3 and 6 carbons, with the geometry around the sulfur atoms being tetrahedral.
Electronic Properties: Beyond FMO energies, DFT can be used to compute a range of electronic descriptors:
Electron Density Distribution: Calculations would confirm a significant polarization of electron density away from the tetrazine ring and towards the highly electronegative oxygen atoms of the sulfonyl groups.
Electrostatic Potential (ESP): An ESP map would visualize the electron-deficient nature of the tetrazine ring (appearing blue, or positive potential) and the electron-rich regions around the sulfonyl oxygens (appearing red, or negative potential).
Dipole Moment: The symmetrical substitution might result in a relatively small molecular dipole moment, depending on the rotational conformation of the ethyl groups.
Table 2: Representative DFT-Calculated Properties for a Substituted 1,2,4,5-Tetrazine Analog
| Property | Description | Typical Calculated Value (Example: Dihydro-tetrazine derivative nih.gov) |
| Bond Length (N=C) | The length of the double bond between nitrogen and carbon in the ring. | ~ 1.27 Å |
| Bond Length (C-N) | The length of the single bond between carbon and nitrogen in the ring. | ~ 1.38 Å |
| Bond Length (N-N) | The length of the single bond between two nitrogen atoms in the ring. | ~ 1.42 Å |
| Ring Conformation | The overall shape of the tetrazine ring. | Slight boat or planar |
Prediction of Reactivity and Selectivity Parameters (e.g., Fukui Functions)
The reactivity of 1,2,4,5-tetrazine, 3,6-bis(ethylsulfonyl)- is dominated by its role as an electron-poor diene in IEDDA cycloadditions. chemrxiv.org Computational methods can predict this reactivity using parameters derived from electronic structure calculations.
Fukui Functions: Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. In the context of an IEDDA reaction, the tetrazine acts as the electrophile. The Fukui function for electrophilic attack (f+) would indicate the atoms most susceptible to attack by the dienophile's HOMO. For a 3,6-disubstituted-1,2,4,5-tetrazine, the sites of highest f+ are predicted to be the two equivalent nitrogen atoms at positions 2 and 5, which are involved in the initial cycloaddition step.
The exceptional electrophilicity of the tetrazine ring, augmented by the sulfonyl groups, makes it highly reactive toward a wide range of dienophiles, even those with minimal electron-donating character. researchgate.net
Computational Modeling of Reaction Pathways and Transition States
Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights into transition state structures and activation energies, which directly correlate with reaction rates.
IEDDA Reaction Pathway: The most studied reaction pathway for 1,2,4,5-tetrazines is the IEDDA cycloaddition. chemrxiv.org Computational modeling of this reaction with a dienophile (e.g., trans-cyclooctene) involves:
Locating Reactants and Products: The geometries and energies of the isolated tetrazine and dienophile, as well as the final dihydropyridazine (B8628806) product, are calculated.
Finding the Transition State (TS): DFT methods are used to locate the geometry of the transition state for the initial [4+2] cycloaddition. This is the highest energy point along the reaction coordinate.
Calculating Activation Energy (ΔG‡): The activation energy is the energy difference between the transition state and the reactants.
For 1,2,4,5-tetrazine, 3,6-bis(ethylsulfonyl)-, the calculated activation energy is expected to be extremely low. The strong electron-withdrawing nature of the substituents dramatically stabilizes the transition state, accelerating the reaction. Automated computational screening has shown a clear correlation between the electron-withdrawing capacity of substituents and lower reaction energy barriers. chemrxiv.org
Thermal Decomposition Pathway: Theoretical studies can also model thermal decomposition. For many 3,6-disubstituted s-tetrazines, a common fragmentation pathway involves the initial elimination of a stable dinitrogen (N₂) molecule and cleavage of the remaining N-N bond in the ring. researchgate.net
Investigation of Non-Covalent Interactions and Intermolecular Forces in Tetrazine Systems
In the solid state, the properties of a molecular crystal are governed by non-covalent interactions. For 1,2,4,5-tetrazine, 3,6-bis(ethylsulfonyl)-, several types of intermolecular forces are expected:
Dipole-Dipole Interactions: The highly polar S=O and C-S bonds in the ethylsulfonyl groups create significant local dipoles, leading to strong dipole-dipole interactions between molecules in the crystal lattice.
π-π Stacking: The planar, electron-deficient tetrazine rings can engage in π-π stacking interactions. These interactions are a crucial factor in the crystal packing of many aromatic heterocyclic compounds.
Computational techniques like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can be used to analyze and quantify these interactions. For example, studies on dimers of related tetrazine derivatives have used DFT calculations with basis set superposition error (BSSE) correction to accurately calculate binding energies, revealing the significant contribution of hydrogen bonds and other interactions to dimer stability. scielo.org.za Although the title compound lacks traditional hydrogen bond donors, the analysis of charge transfer between molecular units via NBO provides deep insight into the nature of the intermolecular forces at play.
Advanced Spectroscopic and Structural Analysis of 1,2,4,5 Tetrazine, 3,6 Bis Ethylsulfonyl
Comprehensive NMR Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2,4,5-tetrazine (B1199680) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms within the molecule.
¹H NMR: In the case of "1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)-", the ¹H NMR spectrum is expected to show signals corresponding to the ethyl groups. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfonyl group would appear as a quartet, while the methyl protons (-CH₃) would present as a triplet. The specific chemical shifts of these signals provide insight into the electronic environment of the ethyl groups. For other substituted tetrazines, the ¹H NMR spectra reveal characteristic signals for the specific substituents attached to the tetrazine ring. For example, in 3-phenyl-1,2,4,5-tetrazine (B6154165) derivatives, the aromatic protons of the phenyl group are readily identified. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For "1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)-", distinct signals would be observed for the carbon atoms of the tetrazine ring and the two different carbon environments within the ethyl groups (-CH₂- and -CH₃). The chemical shift of the tetrazine ring carbons is particularly informative about the electronic nature of the substituents. Studies on various 3,6-disubstituted 1,2,4,5-tetrazines have demonstrated the utility of ¹³C NMR in confirming their structures. nih.govresearchgate.net
¹⁵N NMR: As the tetrazine ring is rich in nitrogen, ¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic structure of the heterocyclic core. The chemical shifts of the nitrogen atoms in the tetrazine ring are sensitive to the nature of the substituents at the 3 and 6 positions. nih.govresearchgate.net Research on ¹⁵N-labeled 1,2,4,5-tetrazines has been instrumental in studying their potential as molecular tags. researchgate.net
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |
| ¹H (CH₂) | ~3.5 - 4.0 | Quartet |
| ¹H (CH₃) | ~1.3 - 1.6 | Triplet |
| ¹³C (Tetrazine) | ~160 - 170 | Singlet |
| ¹³C (CH₂) | ~50 - 60 | Singlet |
| ¹³C (CH₃) | ~10 - 15 | Singlet |
| ¹⁵N (Tetrazine) | ~350 - 400 | Singlet |
| Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS allows for the unambiguous confirmation of the molecular formula of "1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)-". This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS data has been widely used to confirm the structures of newly synthesized tetrazine derivatives. mdpi.comnih.gov
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of "1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)-" would exhibit characteristic absorption bands for the sulfonyl group (SO₂) at approximately 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). Vibrations associated with the C-S bond and the tetrazine ring would also be present. IR spectroscopy has been used to confirm the structures of various tetrazine derivatives. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For centrosymmetric molecules like symmetrically substituted 1,2,4,5-tetrazines, certain vibrational modes may be Raman active but IR inactive, and vice versa. The Raman spectrum would also show characteristic bands for the sulfonyl groups and the tetrazine ring. researchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| SO₂ Asymmetric Stretch | 1350 - 1300 |
| SO₂ Symmetric Stretch | 1160 - 1120 |
| Tetrazine Ring Vibrations | Various bands |
| C-H Bending and Stretching | Various bands |
Single-Crystal X-Ray Diffraction for Precise Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and intermolecular interactions. For "1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)-", a single-crystal X-ray diffraction study would reveal the planarity of the tetrazine ring and the conformation of the ethylsulfonyl substituents. Such studies have been performed on numerous 1,2,4,5-tetrazine derivatives, confirming their structures and providing insights into their packing in the solid state. researchgate.netresearchgate.netnih.gov
Electrochemical Characterization (Cyclic Voltammetry for Redox Properties)
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule, specifically its ability to be oxidized and reduced. For "1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)-", the electron-withdrawing nature of the ethylsulfonyl groups is expected to make the tetrazine ring more susceptible to reduction. CV measurements would reveal the reduction potential of the tetrazine core. The redox potential of s-tetrazines can be tuned by introducing various electron-donating or electron-withdrawing groups. nih.gov
Investigation of Luminescent Properties and Quantum Yields
While many 1,2,4,5-tetrazines are known for their characteristic color, some derivatives also exhibit fluorescence. researchgate.net The investigation of the luminescent properties of "1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)-" would involve measuring its absorption and emission spectra to determine its excitation and emission wavelengths. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, would also be a key parameter to determine. The luminescent properties of s-tetrazines are influenced by the nature of the substituents, with some showing strong emission in the red region of the spectrum. mdpi.comresearchgate.net
Research Applications of 1,2,4,5 Tetrazine, 3,6 Bis Ethylsulfonyl in Non Clinical Domains
Applications in Advanced Organic Synthesis
The unique electronic properties of 1,2,4,5-Tetrazine (B1199680), 3,6-bis(ethylsulfonyl)- make it a versatile tool for synthetic chemists, enabling the construction of complex molecules and the introduction of specific functionalities with high efficiency and selectivity.
Chemical Building Blocks for Functionalized Heterocycles
The 1,2,4,5-tetrazine scaffold serves as a foundational building block for synthesizing a variety of other heterocyclic systems. Its most prominent application is in inverse-electron-demand Diels-Alder (iEDDA) reactions with dienophiles, such as alkenes and alkynes. nih.govresearchgate.net This cycloaddition is typically followed by a retro-Diels-Alder reaction that involves the expulsion of a dinitrogen molecule (N₂), resulting in an irreversible transformation. google.comgoogle.com This process yields a stable, new heterocyclic ring, most commonly a dihydropyridazine (B8628806) or a pyridazine (B1198779) derivative.
The presence of strong electron-withdrawing ethylsulfonyl groups on the tetrazine ring at the 3- and 6-positions significantly accelerates the kinetics of this transformation. researchgate.net This enhanced reactivity allows the reaction to proceed under mild conditions with a wide range of dienophiles. For instance, reaction with an alkyne would lead to the formation of a pyridazine ring, while reaction with an alkene yields a dihydropyridazine. This method provides a reliable pathway to substituted pyridazines, which are important structural motifs in medicinal chemistry and materials science. Symmetrically substituted tetrazines, such as 3,6-bis(methylthio)-1,2,4,5-tetrazine, are used to create substituted indoles and indolines through sequential [4+2] cycloaddition reactions. sigmaaldrich.com
Reagents in Diverse Functionalization Strategies
As a reagent, 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- is primarily employed for the functionalization of other molecules through cycloaddition reactions. The electron-withdrawing nature of the substituents is a key factor that governs the reactivity of the tetrazine ring. researchgate.net Altering the substituents at the C3 and C6 positions allows for the tuning of the tetrazine's electronic properties and, consequently, its reaction kinetics. researchgate.net
The general principle is that electron-withdrawing groups increase the tetrazine's reactivity in iEDDA reactions. researchgate.net This makes derivatives like 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- highly effective for reactions with electron-rich or strained dienophiles, such as trans-cyclooctenes (TCO), norbornenes, or other alkenes and alkynes. nih.govnih.gov This high reactivity enables the selective modification of complex molecules that contain a suitable dienophile handle, often under ambient temperature and in various solvents. google.com The transformation is highly specific, as the tetrazine will preferentially react with the target dienophile without affecting other functional groups in the molecule.
| Reagent Class | Substituent Type | Impact on Reactivity in iEDDA | Example Compound |
| Highly Activated Tetrazines | Strong Electron-Withdrawing (e.g., -SO₂Et, -pyridyl) | Very fast reaction rates | 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- |
| Moderately Activated Tetrazines | Electron-Withdrawing (e.g., -CO₂Me) | Moderate to fast reaction rates | 3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine |
| Less Activated Tetrazines | Electron-Donating (e.g., -Me, -OMe) | Slower reaction rates | 3,6-Dimethyl-1,2,4,5-tetrazine |
Role in Click Chemistry for Material Conjugation
The iEDDA reaction involving tetrazines and strained alkenes (like TCO) is one of the fastest and most efficient examples of "click chemistry". nih.govnih.gov Click chemistry refers to reactions that are high-yielding, wide in scope, create no offensive byproducts, and are easy to perform. nih.gov The reaction between 1,2,4,5-tetrazine derivatives and dienophiles fits these criteria perfectly, especially for copper-free click reactions that are valuable for conjugating materials without the need for potentially contaminating metal catalysts. biotium.com
1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)-, due to its high reactivity, is an ideal candidate for these applications. It can be used to conjugate, or "click" together, two different molecular components. For example, one component can be functionalized with the tetrazine and the other with a dienophile (e.g., a strained alkene). Mixing the two components triggers a rapid and specific ligation, forming a stable covalent bond. This strategy is widely used for material conjugation, such as linking polymer chains, attaching molecules to surfaces, or creating complex macromolecular architectures. nih.gov This bioorthogonal reaction is useful for labeling molecules in environments where the use of a copper catalyst might be problematic. biotium.com
Contributions to Materials Science and Engineering
The same reactivity that makes 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- a valuable synthetic reagent also underpins its use in the creation and modification of advanced materials.
Incorporation into Polymeric Architectures and Surface Modification
The ability of sulfonyl-substituted tetrazines to participate in highly efficient click reactions allows for their seamless integration into polymer science. They can be used in post-polymerization modification, a process where a pre-formed polymer containing dienophile groups is treated with the tetrazine to attach new functional units along the polymer backbone. scispace.com This method allows for the creation of functional polymers with precisely controlled properties.
Furthermore, these tetrazines can be used to modify surfaces. For instance, a material surface can be functionalized with strained alkenes, and then exposed to a solution of 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- to covalently attach the tetrazine moiety. This can be used to alter the surface properties (e.g., hydrophilicity, reactivity) or to prepare the surface for further functionalization. This approach has been used for the functionalization of gold nanoparticles, demonstrating the versatility of tetrazine click chemistry for modifying material surfaces. researchgate.net
Development of Optoelectronic Materials (Fluorescent Dyes, Organic Light-Emitting Diodes)
The electron-deficient 1,2,4,5-tetrazine core is a key component in the design of novel optoelectronic materials. rsc.org Its strong electron-accepting character makes it an ideal building block for creating molecules with donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) structures. bohrium.com These types of molecules often exhibit interesting photophysical properties, including fluorescence and suitability for use in organic electronic devices.
While research specifically detailing 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- in fluorescent dyes or OLEDs is emerging, the principles are well-established with other tetrazine derivatives. When conjugated with electron-donating (donor) units, the tetrazine (acceptor) can facilitate intramolecular charge transfer upon photoexcitation, which is a key mechanism for fluorescence. rsc.org For instance, Janelia Fluor® dyes functionalized with a tetrazine handle are used for fluorescent labeling via click chemistry. rndsystems.com
Precursors for Nitrogen-Rich High-Energy-Density Materials (General Class Discussion)
The 1,2,4,5-tetrazine scaffold is a foundational structure for a significant class of nitrogen-rich high-energy-density materials (HEDMs). advanceseng.commdpi.com These compounds are characterized by a high ratio of nitrogen atoms, which upon decomposition release large amounts of energy primarily in the form of stable dinitrogen gas (N₂). Many HEDMs based on the 1,2,4,5-tetrazine ring exhibit desirable properties such as high density, good thermal stability, and notable insensitivity to friction, impact, and electrostatic discharge. mdpi.comnih.gov
The energetic properties of tetrazine-based HEDMs are highly dependent on the functional groups attached at the 3- and 6-positions. The introduction of specific "energetic" moieties, such as azido (B1232118) (-N₃), nitro (-NO₂), or tetrazolyl groups, can significantly enhance performance. For instance, derivatives like 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), 3,6-diazido-1,2,4,5-tetrazine (DIAT), and 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz) are well-documented examples of tetrazine-based HEDMs. mdpi.comnih.govnih.gov
The synthesis of 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- would likely follow a multi-step pathway analogous to that of other sulfur-substituted tetrazines. A plausible route involves the synthesis of a thioether precursor, such as 3,6-bis(ethylthio)-1,2,4,5-tetrazine, which is then oxidized to the corresponding sulfone. mdpi.comorganic-chemistry.org The synthesis of the related 3,6-bis(methylthio)-1,2,4,5-tetrazine (28), for example, proceeds from thiocarbohydrazide (B147625) through a cyclic dithione intermediate, which is subsequently methylated and oxidized. mdpi.com The final oxidation of the sulfide (B99878) to a sulfone is a critical step, often achieved using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.org
The presence of two ethylsulfonyl groups, which are powerfully electron-withdrawing, is expected to impart significant density and a high positive heat of formation to the molecule, both of which are key characteristics for an effective HEDM.
Table 1: Comparison of Representative Energetic 1,2,4,5-Tetrazine Derivatives
| Compound Name | Abbreviation | Key Energetic Feature | Reference |
|---|---|---|---|
| 3,6-Dihydrazino-1,2,4,5-tetrazine | DHT | Precursor to other energetic tetrazines. | mdpi.comnih.gov |
| 3,6-Diazido-1,2,4,5-tetrazine | DIAT | Contains high-energy azido groups. | mdpi.com |
| 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine | BTATz | Features nitrogen-rich tetrazole rings; insensitive HEDM. | nih.govnih.gov |
| 3,6-bis-Nitroguanyl-1,2,4,5-tetrazine | DNGTz | Contains nitro and guanidinyl groups, balancing energy and stability. | nih.gov |
Advanced Sensing Technologies
The distinct electronic and optical properties of the 1,2,4,5-tetrazine core make it a versatile platform for the development of advanced sensors. researchgate.net The functionality of these sensors is often dictated by the substituents at the 3- and 6-positions, which modulate the electron density of the tetrazine ring. advanceseng.com Strong electron-withdrawing groups make the ring highly electron-deficient and susceptible to nucleophilic attack, a property that can be harnessed for colorimetric or fluorogenic sensing. nih.gov
A notable application is the development of 3,6-disubstituted-1,2,4,5-tetrazine-based colorimetric probes for the detection of bisulfite ions (HSO₃⁻) in food samples. nih.gov These probes exhibit a distinct color change from orange to colorless upon reaction with bisulfite. The proposed mechanism involves the nucleophilic addition of the bisulfite anion to the electron-poor tetrazine ring. nih.gov This high selectivity and sensitivity demonstrate the potential of the tetrazine scaffold in practical analytical applications.
Given that the ethylsulfonyl groups in 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- are strongly electron-withdrawing, this compound would possess a highly electron-deficient aromatic system. This characteristic would theoretically make it an excellent candidate for sensing various nucleophiles through a similar mechanism of nucleophilic attack, potentially leading to a detectable colorimetric or fluorescent response. Furthermore, sulfonated tetrazine derivatives have been synthesized for use in bioorthogonal chemistry to activate fluorogenic compounds, where the sulfonate group enhances reactivity and provides a point for further functionalization. nih.gov
Table 2: Sensing Mechanism of a Tetrazine-Based Probe
| Probe Class | Target Analyte | Sensing Mechanism | Observable Change | Reference |
|---|---|---|---|---|
| 3,6-bis-substituted-1,2,4,5-tetrazines | Bisulfite (HSO₃⁻) | Nucleophilic attack of the bisulfite anion on the electron-deficient tetrazine ring. | Color change from orange to colorless. | nih.gov |
Role as Organocatalysts or Ligands in Catalysis
The application of 1,2,4,5-tetrazine derivatives in catalysis is primarily centered on their use as ligands in coordination chemistry rather than as organocatalysts themselves. There is no significant evidence to suggest that compounds like 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- function as organocatalysts. Instead, the synthesis of the tetrazine ring itself can be facilitated by organocatalytic methods, for example, using thiol-containing promoters. nih.govresearchgate.net
As ligands, 3,6-disubstituted 1,2,4,5-tetrazines are of considerable interest. rsc.orgresearchgate.net Symmetrically substituted derivatives, such as the bis(ethylsulfonyl) compound, can act as ditopic ligands, capable of coordinating to two metal centers. The defining feature of the tetrazine ring in this context is its strong electron-acceptor character. rsc.orgresearchgate.net This property allows it to stabilize low-valent metal centers and participate in redox processes within a metal complex.
This electron-accepting nature is particularly valuable in the field of molecular magnetism. When a tetrazine-based ligand coordinated to metal centers is reduced by one electron, it forms a stable radical anion. rsc.org This radical can mediate strong magnetic coupling between the metal ions it bridges, a highly sought-after property for designing advanced magnetic materials and metal-organic frameworks (MOFs). rsc.orgresearchgate.net
The potent electron-withdrawing nature of the two ethylsulfonyl groups in 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- would make its tetrazine ring an exceptionally strong π-acceptor. This would enhance its ability to form stable radical anions upon reduction, suggesting it could be a highly effective ligand for constructing coordination compounds with tailored electronic and magnetic properties.
Table 3: Classes of 1,2,4,5-Tetrazine-Based Ligands
| Ligand Type | Structural Feature | Role in Coordination Chemistry | Reference |
|---|---|---|---|
| Symmetric Ditopic Ligands | Identical coordinating groups at the 3- and 6-positions (e.g., pyridyl, pyrimidyl). | Bridge two metal centers; used in MOFs and magnetic materials. | rsc.orgresearchgate.net |
| Non-Symmetric Monotopic Ligands | A single coordinating group (e.g., monopicolylamine) at one position. | Allow for the controlled preparation of mononuclear complexes. | rsc.orgresearchgate.net |
| Carboxylic Acid-Functionalized Ligands | Contain -COOH groups for linking into larger framework structures. | Serve as building blocks for porous coordination polymers. | rsc.org |
Future Research Directions and Challenges for 1,2,4,5 Tetrazine, 3,6 Bis Ethylsulfonyl
Development of Green and Sustainable Synthetic Routes
A primary challenge in the production of many nitrogen-rich heterocycles, including derivatives of 1,2,4,5-tetrazine (B1199680), is the reliance on traditional synthetic protocols that can be hazardous and environmentally taxing. mdpi.com The synthesis of 1,2,4,5-tetrazines often involves an oxidation step of a dihydro-1,2,4,5-tetrazine precursor, which frequently employs harsh oxidizing agents like nitrogen oxides generated from sodium nitrite (B80452). mdpi.com
Future research must prioritize the development of green and sustainable synthetic pathways. This involves several key areas of focus:
Catalytic Oxidation: A significant advancement would be the replacement of stoichiometric oxidants with catalytic systems. Research into heterogeneous catalysts, such as those based on nanoparticles or solid acids, could provide reusable and more environmentally benign alternatives. mdpi.comnih.gov
Benign Solvents and Conditions: The principles of green chemistry encourage moving away from hazardous organic solvents. researchgate.net Future syntheses could explore the use of safer solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG), or even solvent-free reaction conditions. researchgate.netmdpi.com
Non-Traditional Activation: Investigating methods like microwave irradiation or ultrasound-assisted synthesis could lead to shorter reaction times, lower energy consumption, and improved yields, contributing to a more sustainable process. mdpi.comnih.govmdpi.com
Flow Chemistry: Transitioning the synthesis to continuous flow reactors could enhance safety, particularly when handling energetic compounds, and allow for better control over reaction parameters, leading to higher purity and scalability.
Exploration of Novel Reactivity and Unprecedented Mechanistic Pathways
The reactivity of 1,2,4,5-tetrazines is famously dominated by the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry. nih.govnih.gov The rate of this reaction is significantly accelerated by electron-withdrawing substituents on the tetrazine ring. researchgate.netharvard.edu Given that 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- possesses two powerful electron-withdrawing ethylsulfonyl groups, it is expected to be exceptionally reactive.
While its high reactivity in iEDDA reactions is anticipated, a comprehensive exploration of its chemical behavior is a critical future direction.
Mapping Reactivity: A key challenge is to systematically study its reactions with a broad array of dienophiles beyond the commonly used strained alkenes. This will define the scope and limitations of its utility in cycloaddition reactions.
Unprecedented Reactions: The extreme electron-deficient nature of the ring may enable unprecedented reactivity patterns not typically observed with less-substituted tetrazines. Research should investigate its potential in other types of reactions, such as nucleophilic aromatic substitution or as a novel ligand in organometallic chemistry.
Mechanistic Insights: A deep mechanistic understanding is crucial for harnessing its reactivity. Future work should combine experimental kinetic studies with computational modeling to elucidate transition states and reaction pathways. nih.gov This knowledge is essential for predicting reactivity and designing new applications, for instance, in the development of fluorogenic probes or other functional molecules. rsc.org
Design of Next-Generation Materials with Tunable Properties
The combination of a high-nitrogen core and sulfonyl functional groups makes 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- a prime candidate for creating next-generation materials, particularly in the field of energetic materials. mdpi.comresearchgate.net A major challenge in this area is to finely tune the properties of these materials, balancing energetic performance with crucial safety characteristics like thermal stability and sensitivity to impact or friction. researchgate.netresearchgate.net
Future research should focus on rationally designing materials with tailored properties:
Crystal Engineering: A promising approach is the formation of energetic co-crystals or salts. By combining 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- with other molecules, it may be possible to create new crystalline structures with improved density, enhanced thermal stability, and reduced sensitivity through controlled intermolecular interactions. rsc.org
Polymeric Materials: Incorporating the tetrazine unit into polymer backbones is another key research avenue. This could lead to the development of advanced energetic binders for propellant and explosive formulations or novel photo- and electroactive polymers with unique properties. rsc.org The challenge lies in developing polymerization methods that are compatible with the highly reactive tetrazine ring.
Structure-Property Relationships: Systematically synthesizing a series of related derivatives and salts and thoroughly characterizing their properties will be essential. nih.gov This will build a critical database for establishing clear structure-property-performance linkages, which can then guide the design of materials with specific, desirable characteristics. arxiv.org
Integration with Emerging Technologies in Chemical Research
Advancing the research and development of complex molecules like 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- can be significantly accelerated by integrating emerging technologies. uiowa.edu The traditional Edisonian approach of one-at-a-time synthesis and testing is often too slow and costly for modern materials discovery. arxiv.org
The integration of computational and automated technologies represents a significant opportunity and a future necessity:
Artificial Intelligence (AI) and Machine Learning (ML): AI/ML models are becoming indispensable tools in materials science. researchgate.net These models can be trained on existing data to predict the properties of novel energetic materials, such as density, heat of formation, and detonation performance, even before they are synthesized. rsc.orgnih.gov This allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis, dramatically accelerating the discovery process. arxiv.org
High-Throughput Screening: Automated, high-throughput experimentation can be used to rapidly screen the reactivity of 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- against large libraries of reactants or to quickly optimize synthetic conditions.
Advanced Characterization: In-situ characterization techniques, which monitor materials under operational conditions (e.g., high temperature or pressure), will be vital. These methods provide real-time data on decomposition pathways and stability, offering crucial insights for designing safer and more reliable materials.
By embracing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)-, paving the way for innovations in materials science, organic synthesis, and beyond.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,6-disubstituted 1,2,4,5-tetrazines, and how do solvent/electrophile choices influence product yield?
- The synthesis often involves condensation reactions using nitriles and hydrazine hydrate. For aliphatic substituents (e.g., ethylsulfonyl), metal catalysts like Ni(OTf)₂ or Zn(OTf)₂ are required to activate nitriles and stabilize intermediates . Solvent polarity and electrophile strength (e.g., 3,6-dichlorotetrazine vs. pyrazole-substituted tetrazines) critically affect reaction rates and purity . Characterization via NMR and mass spectrometry is essential to confirm regioselectivity.
Q. How do π-conjugated systems in 3,6-bis(aryl)tetrazines impact fluorescence properties?
- Extended π-conjugation (e.g., with thiadiazole or oxadiazole linkers) enhances fluorescence quantum yields by promoting intramolecular charge transfer. Comparative studies using UV-Vis and fluorescence spectroscopy are recommended, particularly when substituting sulfur (thiadiazole) with oxygen (oxadiazole) to evaluate electronic effects .
Q. What analytical techniques are most reliable for verifying the supramolecular structure of tetrazine derivatives?
- Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry and non-covalent interactions (e.g., hydrogen bonding in cyano-substituted analogs). Pairwise comparisons with structurally similar compounds (e.g., p-cyano-benzoic acid) can reveal packing motifs .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 3,6-bis(ethylsulfonyl)-tetrazine in inverse electron-demand Diels-Alder (IEDDA) reactions?
- Density Functional Theory (DFT) simulations can model frontier molecular orbitals (HOMO/LUMO) to assess diene/dienophile compatibility. Parameters like activation energy and bond length alternation in the tetrazine ring correlate with reaction kinetics. AI-driven tools (e.g., COMSOL Multiphysics) may optimize solvent selection or temperature gradients .
Q. What strategies resolve contradictions in thermal stability data for disubstituted tetrazines?
- Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres can clarify decomposition pathways. For example, electron-withdrawing groups (e.g., sulfonyl) may stabilize the tetrazine ring against thermal cleavage compared to electron-donating substituents. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions .
Q. How do metal coordination sites in 3,6-bis(ethylsulfonyl)-tetrazine influence catalytic applications?
- The sulfonyl groups can act as weak Lewis bases, facilitating coordination with transition metals (e.g., Cu²⁺ or Fe³⁺). Spectroscopic titration (UV-Vis, EPR) and X-ray absorption spectroscopy (XAS) are critical to map coordination geometry and assess catalytic activity in redox reactions .
Q. What experimental frameworks validate the mechanistic role of amidrazone intermediates in tetrazine synthesis?
- Isotopic labeling (e.g., ¹⁵N-hydrazine) combined with in situ IR or Raman spectroscopy tracks intermediate formation. Kinetic studies under varying pH and temperature conditions can distinguish rate-limiting steps (e.g., cyclization vs. oxidation) .
Methodological Notes
- Data Interpretation : Always contextualize findings within a theoretical framework (e.g., frontier molecular orbital theory for IEDDA reactions) to align experimental observations with mechanistic hypotheses .
- Contradiction Management : Use factorial design (e.g., varying substituents, solvents, and catalysts systematically) to isolate variables causing divergent results .
- Advanced Tools : Leverage AI for predictive modeling of reaction pathways or crystallographic data mining to identify structural trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
